2-(Difluoromethoxy)-5-fluorobenzamide

Beschreibung

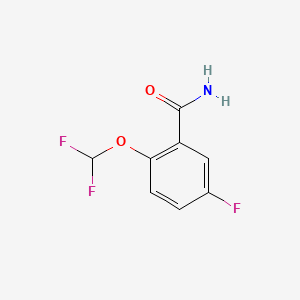

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(difluoromethoxy)-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c9-4-1-2-6(14-8(10)11)5(3-4)7(12)13/h1-3,8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVAGFUXIMXZUHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Difluoromethoxy)-5-fluorobenzamide generally follows a sequence of functional group transformations on a fluorinated aromatic ring, involving:

- Introduction of the difluoromethoxy group (-OCHF2)

- Functionalization at the 5-position with a fluorine atom

- Conversion of the aromatic precursor to the benzamide moiety (-CONH2)

The synthetic route often involves intermediate formation of esters or acid chlorides, followed by amidation.

Key Preparation Steps and Conditions

Starting Materials and Intermediates

- Starting aromatic compounds : Fluorinated anilines or fluoro-substituted benzoates are common starting points. For example, 2-(Difluoromethoxy)-4-(perfluoropropan-2-yl) aniline has been used as a precursor in related syntheses.

- Intermediates : Esters such as methyl 2-fluoro-3-aminobenzoate or related derivatives are prepared or obtained commercially and then converted to benzamide derivatives.

Introduction of Difluoromethoxy Group

Amidation Reaction

- Conversion of ester or acid chloride intermediates to benzamide is achieved by reaction with ammonia or amines.

- Amidation is often carried out in solvents like ethanol or dichloromethane, sometimes with bases such as triethylamine to neutralize generated acids.

- Typical reaction times range from 1 to 4 hours, with temperatures from room temperature to reflux conditions (up to 120 °C).

Detailed Example Procedure

A representative synthesis procedure for a closely related compound (meta-diamide with difluoromethoxy group) is as follows:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| a) Nucleophilic substitution | DMF, 60 °C, 2 h | 68 | Introduction of difluoromethoxy group |

| b) Halogen exchange | KI, acetonitrile, 90 °C, 4 h | 69–81 | Fluorination or halogen substitution |

| c) Reduction | Fe, NH4Cl, EtOH/H2O, 95 °C, 2 h | 87–96 | Reduction of nitro to amine |

| d) Reductive amination | NaBH(OAc)3, AcOH, DCE, RT, 4 h | 65–77 | Formation of amine intermediates |

| e) Amidation | Pyridine, toluene, 120 °C, 4 h | 72–90 | Formation of benzamide |

| f) Hydroxylamine treatment | NH2OH·HCl, Et3N, EtOH, 90 °C, 2 h | 53–87 | Formation of oxadiazole intermediates |

| g) Final coupling | DMF, Et3N, 100 °C, 4 h | 23–97 | Final amide formation |

Note: The yields vary depending on the exact substituents and reaction scale.

Purification and Characterization

- Purification is typically performed by flash column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

- The purity and structure confirmation employ:

- Nuclear Magnetic Resonance (NMR) : ^1H NMR and ^13C NMR for structural verification.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and formula.

- Melting points are recorded to assess compound purity and consistency.

Additional Preparation Notes

- The reaction pH is carefully controlled, especially during hydrolysis and amidation steps, often adjusted to neutral (pH 7–8) after reaction completion to facilitate extraction and purification.

- Use of bases such as triethylamine or sodium bicarbonate is common to neutralize acid by-products.

- Solvents like methanol, ethanol, dichloromethane, and acetonitrile are commonly used depending on the step.

- Reaction monitoring is done by Thin Layer Chromatography (TLC) to determine completion.

Summary Table of Preparation Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| 1 | Difluoromethoxy introduction | DMF, 60 °C | 60 °C | 2 h | ~68 | Nucleophilic substitution |

| 2 | Halogen exchange | KI, acetonitrile, 90 °C | 90 °C | 4 h | 69–81 | Halogen substitution |

| 3 | Reduction | Fe, NH4Cl, EtOH/H2O | 95 °C | 2 h | 87–96 | Nitro to amine reduction |

| 4 | Reductive amination | NaBH(OAc)3, AcOH, DCE | RT | 4 h | 65–77 | Amine formation |

| 5 | Amidation | Pyridine, toluene | 120 °C | 4 h | 72–90 | Benzamide formation |

| 6 | Hydroxylamine treatment | NH2OH·HCl, Et3N, EtOH | 90 °C | 2 h | 53–87 | Oxadiazole intermediate prep |

| 7 | Final coupling | DMF, Et3N | 100 °C | 4 h | 23–97 | Final amide synthesis |

Research Findings and Optimization

- Yields can be optimized by controlling temperature and reaction time precisely.

- Choice of solvent and base significantly affects the reaction efficiency and purity.

- Multi-step syntheses require careful intermediate purification to avoid carryover impurities.

- High yields (up to 97%) have been reported for the final amide formation step under optimized conditions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Difluoromethoxy)-5-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding difluoromethoxybenzoic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Difluoromethoxybenzoic acids.

Reduction: Difluoromethoxybenzylamines.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-5-fluorobenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of fluorine atoms.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-5-fluorobenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Contains a benzamide core with multiple substituents:

- 4-bromo, 5-fluoro, and 2-oxytrifluoropropyl groups.

- A 2-chloro-6-fluorophenylamine moiety as the amide substituent.

- Synthesis : Prepared via reaction of 4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzoyl chloride with 2-chloro-6-fluoroaniline, achieving a 90% yield .

- Key Differences: Greater structural complexity due to bromine and trifluoropropyl groups. Higher molecular weight (C₁₇H₁₀BrClF₄NO₂ vs. C₈H₆F₃NO₂). Designed for agrochemical applications, unlike the discontinued status of this compound .

N-(Substituted Phenyl) Benzamides

- General Features : Many fluorinated benzamides (e.g., EP 3 532 474 B1 derivatives) prioritize halogenation (e.g., Br, Cl) and trifluoromethyl/trifluoropropyl groups to enhance bioactivity and stability .

Halogenated Benzoic Acids

2,4-Dichloro-5-fluorobenzoic Acid

- Structure : A benzoic acid derivative with 2,4-dichloro and 5-fluoro substituents.

- Applications : Intermediate in agrochemicals and pharmaceuticals (e.g., synthesis of herbicides or antifungal agents) .

Comparison :

Property This compound 2,4-Dichloro-5-fluorobenzoic Acid Functional Group Amide (-CONH₂) Carboxylic acid (-COOH) Solubility Likely lower (amide group) Higher (ionizable -COOH) Synthetic Utility Discontinued Actively used Substituent Effects Electron-withdrawing -OCF₂H Strongly electron-withdrawing Cl

Benzimidazole Derivatives

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole

- Structure : A benzimidazole core with 5-difluoromethoxy and 2-mercapto groups.

- Application : Intermediate in pantoprazole synthesis (a proton-pump inhibitor) .

- Contrast :

- The benzimidazole core confers aromatic heterocyclic rigidity, enhancing binding to biological targets.

- The thiol (-SH) group increases reactivity compared to the inert amide group in this compound.

Biologische Aktivität

2-(Difluoromethoxy)-5-fluorobenzamide is an organic compound notable for its unique structural features, including difluoromethoxy and fluorobenzamide functional groups. This compound has garnered attention in the fields of medicinal chemistry and agrochemicals due to the biological activity often associated with fluorinated compounds. The incorporation of fluorine can enhance metabolic stability and bioactivity, making it a candidate for various therapeutic applications.

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 220.16 g/mol. Its structure is characterized by a benzamide core substituted with difluoromethoxy and fluorine groups, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine enhances the compound's capacity to form strong hydrogen bonds with enzymes or receptors, potentially leading to inhibition or modulation of their activity. The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of antithrombotic therapies targeting coagulation factor XI (FXIa) .

Antithrombotic Properties

Recent studies have explored the potential of this compound as a reversible inhibitor of FXIa, which is implicated in thrombosis without significantly affecting hemostasis. This dual action could allow for effective antithrombotic therapy with reduced bleeding risks . The compound's structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance potency and selectivity.

Anticancer Activity

In addition to its anticoagulant properties, this compound has been evaluated for anticancer activity. Preliminary data suggest that compounds with similar structural motifs may exhibit cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis or cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the biological profile of this compound better, a comparison with related compounds is essential. Below is a summary table highlighting key differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Difluoromethoxy, Fluoro group | FXIa inhibitor, anticancer potential |

| 2-(Trifluoromethoxy)-5-fluorobenzamide | Trifluoro group | Anticancer activity |

| 2-(Difluoromethoxy)-4-fluorobenzamide | Difluoromethoxy, Fluoro group | Moderate enzyme inhibition |

| 2-(Difluoromethoxy)-5-chlorobenzamide | Difluoromethoxy, Chloro group | Insecticidal properties |

This table illustrates how variations in halogen substitution can affect both the biological activity and the pharmacological profile of similar compounds.

Case Studies and Research Findings

- FXIa Inhibition Study : A study aimed at developing orally bioavailable FXIa inhibitors identified this compound as a promising candidate due to its favorable binding interactions with the target enzyme . Lead optimization led to compounds exhibiting IC values in the low micromolar range.

- Anticancer Screening : In vitro assays conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity, suggesting a potential mechanism involving apoptosis induction .

- Insecticidal Activity : Related studies on benzamides have shown that compounds similar to this compound can bind effectively to GABA receptors in insects, indicating potential applications in pest control .

Q & A

Basic Question: What are the optimized synthetic routes for 2-(Difluoromethoxy)-5-fluorobenzamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution to introduce the difluoromethoxy group, followed by amidation. Key steps include:

- Step 1: Fluorination of a precursor (e.g., 5-fluoro-2-hydroxybenzamide) using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C .

- Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Step 3: Amidation using a coupling agent (e.g., HATU or EDC) with a carbodiimide in dichloromethane.

Optimization Tips:

- Monitor reaction progress with TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc).

- Use anhydrous conditions to avoid hydrolysis of intermediates.

- For scalability, replace ClCF₂H with safer reagents like difluoromethyl triflate .

Basic Question: Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy:

- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm purity (>98%) and molecular ion peak [M+H]⁺ (calculated m/z: 232.04) .

- FT-IR: Key peaks include C=O stretch (1680–1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Basic Question: How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Lipophilicity Assessment: Measure logP values using reversed-phase HPLC; compare with analogs to infer membrane permeability .

- Enzyme Inhibition Assays: Screen against kinases (e.g., GSK-3β) or proteases using fluorogenic substrates. Include controls with non-fluorinated analogs to isolate fluorine effects .

- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Correlate results with structural analogs (e.g., 5-Difluoromethoxy-2-nitrobenzaldehyde) to identify substituent-specific trends .

Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from tautomerism or solvent effects. Strategies include:

- Variable Temperature NMR: Conduct experiments at 25°C and -40°C to detect dynamic processes (e.g., rotamers) .

- 2D NMR (COSY, HSQC): Map coupling networks to confirm assignments. For example, distinguish overlapping aromatic protons using HSQC correlations .

- Computational Modeling: Compare experimental ¹H/¹⁹F shifts with DFT-calculated values (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Advanced Question: What mechanistic insights guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies:

- Docking Simulations: Use AutoDock Vina to predict binding modes with target proteins (e.g., benzimidazole-based enzymes). Prioritize derivatives with lower binding energies (<-8 kcal/mol) .

Advanced Question: How can impurity profiles be controlled during large-scale synthesis?

Methodological Answer:

- HPLC Method Validation: Use a USP Pantoprazole method (C18 column, 0.1% phosphoric acid/acetonitrile gradient) to detect sulfone and sulfoxide byproducts (retention time: 8–12 min) .

- Quality Control Limits: Set thresholds for impurities (<0.15% for any individual byproduct) based on ICH guidelines .

- Process Optimization: Reduce over-oxidation by limiting reaction time (≤2 hrs) and using milder oxidizing agents (e.g., H₂O₂ instead of mCPBA) .

Advanced Question: What strategies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Metabolic Stability Assays: Incubate the compound with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

- Pharmacokinetic Profiling: Conduct bioavailability studies in rodents (IV vs. oral administration) to calculate AUC and half-life. Compare with analogs (e.g., 2-Chloro-5-(difluoromethoxy)-1,3-difluorobenzene) to optimize logD values .

- Formulation Adjustments: Use nanoemulsions or cyclodextrin complexes to enhance solubility if poor absorption is observed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.